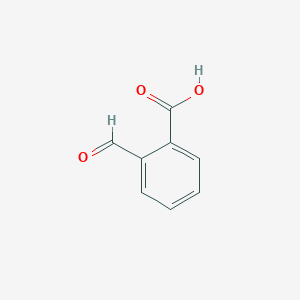
2-Carboxybenzaldehyde
Katalognummer B143210
:
119-67-5
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: DYNFCHNNOHNJFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04846873
Procedure details


A mixture of 2-carboxybenzaldehyde (15.00 g, 0.100 moles), benzyl bromide (20.52 g, 0.120 moles) and potassium carbonate (41.46 g, 0.300 moles) in 250 ml of acetone under nitrogen in a 500 ml round-bottom flask equipped with a magnetic stirrer was refluxed for 6 hours and then stirred at room temperature overnight. The mixture was then filtered through Celite and the filtrate concentrated in vacuo to remove the acetone. The remaining yellow oil was dissolved in ether (200 ml) and this solution washed with saturated sodium bicarbonate solution (1×50 ml), saturated sodium chloride solution, dried over magnesium sulfate and concentrated in vacuo to give 20.4 g of the product as a yellow oil.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[O:7])([OH:3])=[O:2].[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[C:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[O:7])([O:3][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:2] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C1=C(C=O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
20.52 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
41.46 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 6 hours
|
|
Duration
|
6 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered through Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the acetone
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The remaining yellow oil was dissolved in ether (200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
this solution washed with saturated sodium bicarbonate solution (1×50 ml), saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)C1=C(C=O)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

